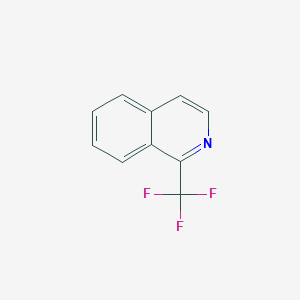

1-(Trifluoromethyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIKANRMRRBHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Bedrock of Innovation: Isoquinoline in Heterocyclic Chemistry and Chemical Biology

The isoquinoline (B145761) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.org Its structural framework is not merely a synthetic curiosity but a recurring motif in a multitude of naturally occurring alkaloids and synthetic compounds with profound biological activities. nih.govwikipedia.orgnih.gov These compounds have demonstrated a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnumberanalytics.comnih.gov

The versatility of the isoquinoline ring system allows for diverse functionalization, enabling chemists to modulate its electronic and steric properties to achieve specific biological targets. nih.govrsc.org This has led to the development of numerous isoquinoline-based pharmaceuticals. nih.govnumberanalytics.com The continuous exploration of novel synthetic methodologies to construct and modify the isoquinoline skeleton underscores its enduring importance in medicinal and bioorganic chemistry. nih.govnih.gov

The Power of Three Fluorines: Strategic Importance of the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance bioactivity and optimize molecular properties. scilit.combohrium.com This is attributed to the unique electronic characteristics and steric bulk of the -CF3 group. researchgate.netnih.gov

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the acidity, basicity, and reactivity of the parent molecule. researchgate.net This modification can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the high lipophilicity of the -CF3 group can enhance a molecule's ability to permeate cell membranes, a crucial factor for drug efficacy. researchgate.net While the replacement of a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, a notable percentage of such substitutions have been shown to increase biological activity by at least an order of magnitude. researchgate.netacs.org The strategic placement of a trifluoromethyl group can therefore be a powerful tool in the design of new and more effective therapeutic agents. bohrium.comnih.gov

A Tale of Two Moieties: the Rise of Trifluoromethylated Isoquinolines

Radical Trifluoromethylation Approaches

Radical trifluoromethylation has emerged as a powerful tool for the C-CF3 bond formation, offering mild reaction conditions and broad functional group tolerance. Various methods have been developed to generate trifluoromethyl radicals and effect their addition to the isoquinoline core.

Togni Reagent-Mediated Transformations for C-CF3 Bond Formation

The Togni reagents, hypervalent iodine compounds, are widely used as electrophilic trifluoromethylating agents. beilstein-journals.orgenamine-genez.comnih.gov These reagents can react with nucleophiles or participate in radical processes to deliver the CF3 group.

A notable application involves the copper-catalyzed trifluoromethylation of isoquinoline-N-oxides with the Togni reagent. rsc.org This reaction proceeds efficiently under mild conditions, providing a direct route to 1-(trifluoromethyl)isoquinolines. The reaction is typically catalyzed by copper(II) triflate and offers good yields for a range of substituted isoquinoline-N-oxides.

Table 1: Copper-Catalyzed Trifluoromethylation of Isoquinoline-N-Oxides with Togni Reagent rsc.org

| Entry | Substrate (Isoquinoline-N-oxide) | Product | Yield (%) |

| 1 | Isoquinoline-N-oxide | 1-(Trifluoromethyl)isoquinoline | 85 |

| 2 | 3-Methylisoquinoline-N-oxide | 3-Methyl-1-(trifluoromethyl)isoquinoline | 78 |

| 3 | 4-Bromoisoquinoline-N-oxide | 4-Bromo-1-(trifluoromethyl)isoquinoline | 82 |

| 4 | 5-Nitroisoquinoline-N-oxide | 5-Nitro-1-(trifluoromethyl)isoquinoline | 65 |

The mechanism of these transformations is believed to involve the generation of a trifluoromethyl radical from the Togni reagent, which then adds to the C1 position of the isoquinoline ring.

Electron Catalysis in Radical Cascade Processes

Electron catalysis provides an alternative strategy for initiating radical cascade reactions, leading to the formation of complex trifluoromethylated isoquinoline derivatives. These processes often involve electrochemical methods to generate the key radical intermediates.

For instance, the electrochemical reduction of a suitable trifluoromethyl source can initiate a cascade reaction involving the trifluoromethylation and cyclization of appropriately substituted precursors to yield trifluoromethylated isoquinoline-1,3-diones. This approach avoids the need for stoichiometric chemical oxidants or reductants, offering a greener synthetic route. The reaction proceeds through a radical pathway, where the electrochemically generated trifluoromethyl radical adds to an alkene, followed by an intramolecular cyclization to form the isoquinoline-1,3-dione ring system.

Photoredox Catalysis Strategies for Introducing Trifluoromethyl Groups

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating trifluoromethyl radicals from various precursors. nih.govresearchgate.netnih.govsigmaaldrich.comnih.govnih.gov This strategy has been successfully applied to the trifluoromethylation of isoquinolines.

In a typical photoredox cycle, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethylating agent, such as triflyl chloride or the Togni reagent, to generate a trifluoromethyl radical. This radical can then be trapped by an isoquinoline derivative.

A sustainable photocatalytic approach for the trifluoroalkylation of isoquinoline has been established via a three-component Minisci-type reaction. This method utilizes a polarity reversal radical cascade strategy, where an electrophilic CF3 radical adds to an olefin to generate a nucleophilic carbon-centered radical, which then adds to the isoquinoline.

Table 2: Photoredox-Catalyzed Trifluoromethylation of Isoquinoline Derivatives

| Entry | Isoquinoline Derivative | Trifluoromethylating Agent | Photocatalyst | Product | Yield (%) |

| 1 | Isoquinoline | CF3SO2Cl | [Ir(ppy)2(dtbbpy)]PF6 | 1-(Trifluoromethyl)isoquinoline | 75 |

| 2 | 3-Phenylisoquinoline | Togni Reagent | Ru(bpy)3Cl2 | 3-Phenyl-1-(trifluoromethyl)isoquinoline | 68 |

| 3 | 6,7-Dimethoxyisoquinoline | Umemoto's Reagent | fac-Ir(ppy)3 | 6,7-Dimethoxy-1-(trifluoromethyl)isoquinoline | 72 |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a diverse array of synthetic transformations for the construction of trifluoromethylated isoquinolines, often with high selectivity and efficiency.

Silver-Catalyzed Reactions

Silver catalysts have proven effective in promoting unique cyclization reactions to afford trifluoromethylated isoquinoline derivatives.

A silver-catalyzed intramolecular aminofluorination of 2-alkynylbenzaldehydes bearing a trifluoromethyl group has been developed for the synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines. acs.org This one-pot cascade reaction involves the formation of an alkyne-silver complex, followed by intramolecular attack of the amine and subsequent fluorination. The method provides access to dihydroisoquinolines with both a trifluoromethyl group at the 1-position and a fluorine atom at the 4-position.

Table 3: Silver-Catalyzed Intramolecular Aminofluorination for the Synthesis of 1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines acs.org

| Entry | Substrate (2-(1-propynyl)benzaldehyde derivative) | Amine Source | Fluorinating Agent | Product | Yield (%) |

| 1 | 2-(3,3,3-Trifluoroprop-1-yn-1-yl)benzaldehyde | Aniline | AgF/Selectfluor | 4-Fluoro-1-phenyl-1-(trifluoromethyl)-1,2-dihydroisoquinoline | 78 |

| 2 | 4,5-Dimethoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzaldehyde | p-Methoxyaniline | AgF/Selectfluor | 4-Fluoro-6,7-dimethoxy-1-(4-methoxyphenyl)-1-(trifluoromethyl)-1,2-dihydroisoquinoline | 72 |

| 3 | 2-(3,3,3-Trifluoroprop-1-yn-1-yl)benzaldehyde | Benzylamine | AgF/Selectfluor | 1-Benzyl-4-fluoro-1-(trifluoromethyl)-1,2-dihydroisoquinoline | 65 |

Reactions of 2-Alkynylbenzaldoximes with Silver (Trifluoromethyl)thiolate

Research into the reactions of 2-alkynylbenzaldoximes has revealed a pathway to functionalized isoquinolines. Specifically, the silver(I)-catalyzed reaction of 2-alkynylbenzaldoxime with silver (trifluoromethyl)thiolate (AgSCF₃) in the presence of an activator like p-methoxybenzenesulfonyl chloride has been shown to produce 1-[(trifluoromethyl)thio]isoquinolines. researchgate.net This transformation proceeds under mild conditions and allows for the efficient introduction of the trifluoromethylthio (SCF₃) group onto the isoquinoline core. researchgate.net It is important to note that this specific methodology leads to the formation of a C-S bond at the C1 position, yielding the thio-analogue, rather than the direct C-C bond required for 1-(trifluoromethyl)isoquinoline.

Activation via Isoquinoline-N-Oxide Intermediates

The use of isoquinoline-N-oxides as synthetic precursors is a powerful strategy for the regioselective functionalization of the isoquinoline nucleus. The N-oxide functionality activates the heterocyclic ring, particularly at the C1 position, making it susceptible to nucleophilic attack or radical addition. This activation is often achieved by treating the isoquinoline-N-oxide with reagents such as triflic anhydride (B1165640) or benzoyl chloride. This generates a highly reactive intermediate, which can then react with a suitable trifluoromethyl source to yield the desired 1-(trifluoromethyl)isoquinoline. This approach is a cornerstone for several metal-catalyzed trifluoromethylation reactions.

Copper-Catalyzed Transformations

Copper catalysis has emerged as a versatile and cost-effective tool for trifluoromethylation reactions.

A highly efficient method for the synthesis of 1-(trifluoromethyl)isoquinolines involves the copper-catalyzed reaction of isoquinoline-N-oxides with an electrophilic trifluoromethylating agent. rsc.org A prominent example is the use of the Togni reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of a copper(II) triflate catalyst. rsc.orgrsc.org This reaction proceeds smoothly under mild conditions and demonstrates high efficiency for a variety of substituted isoquinoline-N-oxides. rsc.org The process is believed to occur via a radical pathway, initiated by the copper catalyst.

Table 1: Copper-Catalyzed Trifluoromethylation of Isoquinoline-N-Oxides with Togni Reagent rsc.org

| Entry | Substrate (Isoquinoline-N-Oxide) | Product | Yield (%) |

| 1 | Isoquinoline-N-oxide | 1-(Trifluoromethyl)isoquinoline | 85 |

| 2 | 3-Methylisoquinoline-N-oxide | 3-Methyl-1-(trifluoromethyl)isoquinoline | 82 |

| 3 | 3-(tert-Butyl)isoquinoline-N-oxide | 3-(tert-Butyl)-1-(trifluoromethyl)isoquinoline | 75 |

| 4 | 3-Cyclopropylisoquinoline-N-oxide | 3-Cyclopropyl-1-(trifluoromethyl)isoquinoline | 78 |

| 5 | 5-Methoxyisoquinoline-N-oxide | 5-Methoxy-1-(trifluoromethyl)isoquinoline | 72 |

| 6 | 7-Fluoro-3-cyclopropylisoquinoline-N-oxide | 7-Fluoro-3-cyclopropyl-1-(trifluoromethyl)isoquinoline | 65 |

Copper-catalyzed cross-coupling reactions provide another avenue for the synthesis of 1-(trifluoromethyl)isoquinoline. This approach typically involves the coupling of a 1-halo-isoquinoline (e.g., 1-chloro- or 1-bromoisoquinoline) with a nucleophilic trifluoromethyl source. Reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in combination with a copper(I) salt are commonly employed. beilstein-journals.org The reaction conditions, including the choice of ligand and solvent, are crucial for achieving high yields and suppressing side reactions. This method is advantageous as it utilizes readily available halogenated isoquinolines.

Palladium-Catalyzed Trifluoromethylation Strategies

Palladium catalysis offers a powerful and broadly applicable platform for the formation of C-CF₃ bonds. The palladium-catalyzed trifluoromethylation of aryl halides, including halogenated isoquinolines, has been extensively developed. nih.govnih.gov These reactions typically employ a palladium(0) or palladium(II) precursor, a phosphine (B1218219) ligand, and a trifluoromethylating agent. A common protocol involves the use of TMSCF₃ as the trifluoromethyl source, which transfers its CF₃ group to the palladium center, followed by reductive elimination to form the C-CF₃ bond. nih.govnih.gov The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands often providing the best results for the trifluoromethylation of heteroaryl chlorides. nih.gov

Table 2: Key Components in Palladium-Catalyzed Trifluoromethylation

| Component | Role | Examples |

| Palladium Precursor | Catalyst | Pd(OAc)₂, Pd(dba)₂ |

| Ligand | Stabilizes catalyst, promotes key steps | Biaryl phosphine ligands (e.g., XPhos, SPhos) |

| Trifluoromethyl Source | Provides the CF₃ group | TMSCF₃, Togni reagents |

| Base/Activator | Facilitates transmetalation | Fluoride (B91410) sources (e.g., KF, CsF) |

| Solvent | Reaction medium | Dioxane, Toluene, DMF |

Auxiliary-Assisted C(sp²)-H Trifluoromethylthiolation

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. Auxiliary-assisted C-H activation involves the use of a directing group to guide a metal catalyst to a specific C-H bond. While this approach has been successfully applied to the arylation and alkylation of C(sp²)-H bonds using quinoline-based auxiliaries, its specific application for the direct trifluoromethylthiolation of the isoquinoline core at the C1 position is not as extensively documented in the reviewed literature. nih.gov This area represents a potential direction for future research in the synthesis of novel isoquinoline derivatives.

Multicomponent and Cascade Reactions for Isoquinoline Ring Formation

Cascade reactions, where a series of intramolecular transformations occur in a single pot, provide an efficient means to construct complex heterocyclic scaffolds like 1-(trifluoromethyl)isoquinoline from simpler starting materials. These methods are valued for their atom economy and for reducing the number of purification steps required.

A notable method for synthesizing 1-(trifluoromethyl)isoquinolines involves the radical trifluoromethylation of isonitriles. This approach builds the isoquinoline framework and incorporates the trifluoromethyl group in a single, efficient transformation. The reaction typically begins with readily prepared β-aryl-α-isocyano-acrylates. nih.gov

The process is initiated by a trifluoromethyl radical, often generated from Togni's reagent, which adds to the isocyanide carbon. This is followed by a cyclization onto the adjacent aryl ring to form the six-membered heterocyclic core of the isoquinoline. A final aromatization step yields the stable 1-(trifluoromethyl)isoquinoline product. A key advantage of this protocol is that it proceeds without the need for transition metal catalysts, relying instead on a radical cascade mechanism to construct the target molecule in moderate to excellent yields. nih.gov

Table 1: Examples of 1-Trifluoromethylated Isoquinolines via Isocyanide Trifluoromethylation

| Starting Material (β-aryl-α-isocyano-acrylate) | CF3 Source | Yield | Reference |

| Ethyl 2-isocyano-3-phenylacrylate | Togni Reagent | Moderate to Excellent | nih.gov |

| Substituted β-aryl-α-isocyano-acrylates | Togni Reagent | Moderate to Excellent | nih.gov |

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a cornerstone of heterocyclic synthesis. For isoquinolines, aryne annulation strategies offer a powerful and metal-free method for ring construction. In this approach, an aryne, a highly reactive intermediate, undergoes a cycloaddition reaction with a suitably functionalized enamine derivative. caltech.eduorganic-chemistry.org

Specifically, N-acyl enamides can participate in a [4+2] cycloaddition with an aryne. This initial cycloaddition is followed by a dehydrative aromatization step to furnish the isoquinoline core. organic-chemistry.org This methodology is versatile, tolerating a range of substituents on both the enamide and the aryne precursor, which allows for the synthesis of diversely functionalized isoquinolines. organic-chemistry.org While not exclusively for trifluoromethylated versions, this strategy is applicable for creating the fundamental isoquinoline skeleton, onto which a CF3 group can be present on a starting material or added later.

Another relevant strategy is the aza-Robinson annulation, which can be used to create fused bicyclic systems containing a nitrogen atom. This two-step process involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an acid-promoted intramolecular aldol (B89426) condensation to yield densely functionalized bicyclic amides, which are precursors to quinolizidine (B1214090) and related alkaloid structures. nih.gov

Table 2: Isoquinoline Synthesis via [4+2] Annulation of N-Acyl Enamides and Arynes

| Enamide Substrate | Aryne Precursor | Conditions | Yield | Reference |

| N-acyl enamide | Silyl aryl triflate | TBAT, THF, 23 °C | Up to 87% | organic-chemistry.org |

| Cyclic enamine derivatives | Silyl aryl triflate | TBAT, THF, 23 °C | Good | organic-chemistry.org |

A novel and effective one-pot strategy for synthesizing substituted 1-fluoroalkylisoquinolines utilizes N-fluoroalkyl-1,2,3-triazoles as precursors. rsc.org This method relies on the thermal decomposition of the triazole ring to generate a highly reactive intermediate that subsequently cyclizes to form the isoquinoline structure.

The key step in this transformation is the generation of a ketenimine intermediate. nih.gov Under microwave heating or thermal conditions, 5-acylated N-pentafluoroethyl-1,2,3-triazoles undergo a ring-opening reaction. This process involves a rearrangement to form a reactive ketenimine. nih.gov This intermediate is not isolated but immediately undergoes further reaction. The subsequent intramolecular cyclization of the ketenimine, which can be influenced by factors like the presence of fluoride salts, leads to the formation of the isoquinoline ring system, incorporating the trifluoromethyl group at the 1-position. nih.gov

The formation of the crucial ketenimine intermediate is driven by a thermal denitrogenation of the starting N-fluoroalkylated 1,2,3-triazole. nih.gov The extrusion of molecular nitrogen (N2) from the triazole ring is an irreversible step that propels the reaction forward. Following denitrogenation, the resulting species rearranges into the ketenimine. This ketenimine then undergoes a sequence of steps, which can include a 1,3-fluorine shift and an SEAr (electrophilic aromatic substitution) cyclization, to yield the final ring-fused 1-trifluoromethylisoquinoline products. nih.gov This pathway provides a sophisticated method for creating complex, fluorinated heterocyclic compounds from stable triazole precursors. rsc.orgnih.gov

Table 3: Synthesis of Trifluoromethylated Isoquinolines from Triazole Precursors

| Triazole Precursor | Conditions | Key Intermediate | Product Type | Reference |

| 5-Acyl-N-pentafluoroethyl-1,2,3-triazole | Microwave heating | Ketenimine | Ring-fused 1-trifluoromethylisoquinoline | nih.gov |

| N-fluoroalkyl-1,2,3-triazole | Thermal decomposition | Ketenimine | 1-Fluoroalkyl-3-fluoroisoquinoline | rsc.org |

Transformations Involving Triazole Intermediates

Direct C-H Functionalization of Isoquinolines

An alternative to building the isoquinoline ring from scratch is the direct functionalization of a pre-existing isoquinoline molecule. Direct C-H functionalization is a highly desirable strategy in modern organic synthesis as it avoids the need for pre-functionalized substrates (e.g., halo-isoquinolines). One such approach is the direct C-H perfluoroalkylation of isoquinolines or their corresponding N-oxides. rsc.org This method involves the use of a reagent that can generate trifluoromethyl radicals, which then attack the electron-deficient C-1 position of the isoquinoline ring. This direct approach offers a more convergent route to the target compounds, although control of regioselectivity can be a challenge. rsc.orgyoutube.com

Advanced Spectroscopic Characterization and Computational Studies of 1 Trifluoromethyl Isoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(trifluoromethyl)isoquinoline, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide critical and complementary information.

The ¹H NMR spectrum of 1-(trifluoromethyl)isoquinoline and its derivatives is characterized by signals in the aromatic region, typically between 7.40 and 8.90 ppm. rsc.orgbeilstein-archives.org The precise chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the trifluoromethyl group at the C1 position and the nitrogen atom within the isoquinoline (B145761) ring system.

In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the isoquinoline core appear as a series of multiplets and doublets. For instance, in the closely related 3-phenyl-1-(trifluoromethyl)isoquinoline, the proton at the H8 position (adjacent to the nitrogen) is often shifted downfield, appearing as a doublet around 8.31 ppm. rsc.org Other protons on the carbocyclic ring typically resonate between 7.50 and 7.90 ppm, with their multiplicity determined by coupling to adjacent protons. rsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for a 1-(Trifluoromethyl)isoquinoline Derivative Data for 3-Phenyl-1-(trifluoromethyl)isoquinoline in CDCl₃. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.31 | d | 8.8 | H8 |

| 7.92 | s | - | H4 or other singlet |

| 7.82 | d | 8.0 | Aromatic H |

| 7.72 - 7.65 | m | - | Aromatic H |

| 7.60 | t | 7.5 | Aromatic H |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 1-(trifluoromethyl)isoquinoline. A key feature is the signal for the trifluoromethyl (CF₃) carbon, which appears as a distinct quartet due to coupling with the three fluorine atoms (¹JCF). This quartet is typically observed in the range of 120-126 ppm, with a large coupling constant of approximately 275-288 Hz. rsc.orgbeilstein-archives.org

The carbon atoms of the isoquinoline ring system appear at various chemical shifts depending on their electronic environment. The C1 carbon, directly attached to the CF₃ group, is significantly affected and its signal can be found around 150-153 ppm. rsc.org Other aromatic carbons of the isoquinoline core resonate in the typical range of 121-148 ppm. rsc.org The development of quantitative ¹³C NMR methods allows for the precise determination of different functional groups within complex mixtures, highlighting the technique's power. nih.gov

Table 2: Representative ¹³C NMR Spectroscopic Data for a 1-(Trifluoromethyl)isoquinoline Derivative Data for 3-Phenyl-1-(trifluoromethyl)isoquinoline in CDCl₃. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 152.9 | s | - | C1 or C3 |

| 148.0 | s | - | C1 or C3 |

| 131.7 - 122.2 | m | - | Aromatic C |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For 1-(trifluoromethyl)isoquinoline, the spectrum typically shows a single sharp signal for the three equivalent fluorine atoms of the CF₃ group. rsc.orgbeilstein-archives.org In various derivatives, this singlet appears in a narrow range, generally between -61.7 ppm and -63.6 ppm when recorded in CDCl₃. rsc.orgbeilstein-archives.org The chemical shift is sensitive to the local electronic environment, making ¹⁹F NMR a valuable tool for studying protein conformations when using trifluoromethyl tags. nih.gov The observation of a single peak confirms the presence of a CF₃ group and its relative electronic shielding. rsc.org

Mass Spectrometry Techniques for Molecular Composition and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 1-(trifluoromethyl)isoquinoline and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For example, the protonated molecule [M+H]⁺ of a derivative like 3-phenyl-1-(trifluoromethyl)isoquinoline is observed with high accuracy, confirming its elemental composition of C₁₆H₁₁F₃N. rsc.org

The fragmentation behavior of isoquinoline alkaloids under mass spectrometry conditions has been studied, revealing characteristic patterns. nih.gov While specific data for the parent 1-(trifluoromethyl)isoquinoline is not detailed, general principles suggest that fragmentation would involve cleavage of the isoquinoline skeleton. nih.govlibretexts.org Common fragmentation pathways for aromatic and nitrogen-containing compounds include the loss of small neutral molecules. For 1-(trifluoromethyl)isoquinoline, likely fragmentation would involve the loss of the CF₃ radical or related species, followed by characteristic cleavages of the heterocyclic ring system, similar to those seen in other isoquinoline alkaloids. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 1-(trifluoromethyl)isoquinoline is dominated by vibrations associated with the aromatic isoquinoline core and the trifluoromethyl group.

Drawing from analyses of isoquinoline and related structures, the following characteristic absorption bands are expected: irphouse.comresearchgate.netastrochem.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. irphouse.com

C=C and C=N Stretching: The skeletal vibrations of the aromatic and heteroaromatic rings (C=C and C=N stretching) are observed in the 1400–1600 cm⁻¹ range. researchgate.net

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, with out-of-plane bends often found between 800-900 cm⁻¹. irphouse.com

C-F Stretching: The most characteristic vibrations for the trifluoromethyl group are the strong C-F stretching bands. These are typically found in the region of 1000–1400 cm⁻¹ and are often among the most intense peaks in the spectrum. rsc.org

These absorption patterns provide a spectroscopic fingerprint that confirms the presence of the key structural features of the molecule.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for the unsubstituted 1-(trifluoromethyl)isoquinoline is not available in the cited literature, XRD studies on closely related trifluoromethylated quinoline (B57606) and isoquinoline derivatives demonstrate the power of this technique. beilstein-archives.orgworktribe.comnih.gov

For example, the analysis of a trifluoromethylated quinoline-phenol Schiff base revealed its crystallization in the P21/c space group and provided exact data on the dihedral angles between the various ring systems within the molecule. beilstein-archives.org Similarly, the crystal structure of N-benzyl-3,4,5,6,7,8-hexafluoroquinolin-2-amine confirmed its molecular geometry and showed how the molecules pack in the crystal lattice, forming stacks with uniform interplanar separations. worktribe.com Such analyses would be crucial for 1-(trifluoromethyl)isoquinoline to understand how the trifluoromethyl group influences the planarity of the isoquinoline ring and affects crystal packing through potential intermolecular interactions.

Advanced Spectroscopic Probes for Molecular Environment and Bonding

While standard techniques like NMR and mass spectrometry confirm the identity and basic structure of 1-(trifluoromethyl)isoquinoline, advanced spectroscopic probes are required to investigate the fine details of its electronic structure and bonding environment.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique that measures the elemental composition and the chemical and electronic state of the elements within a material. For 1-(trifluoromethyl)isoquinoline, XPS would provide precise information on the core-level binding energies of carbon (C 1s), nitrogen (N 1s), and fluorine (F 1s), revealing insights into the charge distribution across the molecule.

The C 1s spectrum would be complex, with distinct peaks for the carbons in the isoquinoline ring and a significantly shifted peak for the carbon in the trifluoromethyl group due to the strong influence of the three attached fluorine atoms. The N 1s binding energy would reflect the electronic environment of the heterocyclic nitrogen atom. The F 1s peak is particularly informative. While chemical shifts in the F 1s region for different organic fluorine environments are typically small, the high electronegativity of fluorine results in a characteristic high binding energy. thermofisher.com For fluoropolymers, which can be sensitive to X-ray exposure, it is recommended to acquire the C 1s and F 1s regions first. thermofisher.com

Table 1: Predicted Core-Level Binding Energies for 1-(Trifluoromethyl)isoquinoline

| Atom | Orbital | Predicted Binding Energy (eV) | Notes |

|---|---|---|---|

| C | C 1s (Aromatic) | ~285.0 - 286.0 | Range reflects different positions in the benzene (B151609) and pyridine (B92270) rings. |

| C | C 1s (CF₃) | ~292.0 - 294.0 | Significantly shifted to higher energy due to bonding with three F atoms. |

| N | N 1s (Pyridinic) | ~399.0 - 401.0 | Characteristic of nitrogen in an aromatic heterocycle. aip.org |

X-ray Absorption Fine-Structure Spectroscopy (XAFS)

X-ray Absorption Fine-Structure (XAFS) spectroscopy is a powerful technique for determining the local geometric and/or electronic structure of matter. nih.govrsc.org The technique is element-specific and can be applied to various forms of matter. The spectrum is typically divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.

For 1-(trifluoromethyl)isoquinoline, both the Nitrogen K-edge and Fluorine K-edge XANES spectra would be of interest.

N K-edge XANES: The N K-edge spectrum probes transitions from the N 1s core level to unoccupied molecular orbitals. It would reveal features corresponding to 1s → π* and 1s → σ* transitions. The energies and intensities of these transitions are sensitive to the hybridization and bonding environment of the nitrogen atom within the isoquinoline ring system. aip.orgresearchgate.net Studies on nitrogen-bearing heterocycles show that N K-edge NEXAFS can distinguish between nitrogen atoms in different chemical environments, such as pyridinic versus pyrrolic nitrogen. aip.org

F K-edge XANES: The Fluorine K-edge spectrum provides information about the environment of the fluorine atoms. Organofluorine compounds exhibit characteristic XANES spectra that can distinguish them from inorganic fluorides. researchgate.net The spectrum would be dominated by a strong resonance corresponding to the excitation of an F 1s electron to an antibonding σ*(C-F) orbital. The position and shape of this resonance are influenced by the electronic structure of the trifluoromethyl group. rsc.orgrsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for studying the electronic structure and properties of molecules, offering a favorable balance between computational cost and accuracy.

A primary application of DFT is the determination of the equilibrium geometry of a molecule. acs.org Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the geometry of 1-(trifluoromethyl)isoquinoline can be optimized to find the lowest energy conformation. bjp-bg.com This calculation yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the C1-C(CF₃) bond length and the dihedral angles defining the orientation of the CF₃ group relative to the planar isoquinoline ring. This analysis provides the foundational structure for all further computational studies.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory, representing the molecule's ability to donate and accept electrons, respectively.

DFT calculations can accurately determine the energies and spatial distributions of the HOMO and LUMO for 1-(trifluoromethyl)isoquinoline.

HOMO: The HOMO is expected to be primarily localized on the electron-rich π-system of the isoquinoline ring.

LUMO: The LUMO is anticipated to have significant contributions from the π* orbitals of the pyridine ring and the σ* orbitals of the C-F bonds, lowered in energy by the strong electron-withdrawing effect of the trifluoromethyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The introduction of the CF₃ group is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap compared to unsubstituted isoquinoline.

Table 2: Calculated Frontier Orbital Energies for 1-(Trifluoromethyl)isoquinoline

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily π-orbital character on the isoquinoline ring system. |

| LUMO | -1.8 | π* character with significant contribution from the CF₃ group. |

When reactions create a new stereocenter, DFT calculations can be a powerful tool for predicting and rationalizing the observed stereoselectivity. nih.govnih.gov If, for example, 1-(trifluoromethyl)isoquinoline were to react with a nucleophile at the C1 position in a process that generates a chiral center, DFT could be employed to model the transition states for the nucleophilic attack from either face of the isoquinoline plane. By comparing the calculated activation energies (ΔG‡) for the two diastereomeric transition states, the preferred reaction pathway and the expected enantiomeric or diastereomeric excess can be predicted. This approach is crucial in asymmetric catalysis for understanding the role of the chiral catalyst in controlling the stereochemical outcome. nd.edu

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While DFT calculations provide a static picture of the lowest-energy conformation, molecular modeling and, in particular, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. bjp-bg.comnih.gov For 1-(trifluoromethyl)isoquinoline, these methods are essential for a complete conformational analysis.

A key structural question is the rotational freedom of the trifluoromethyl group around the C1-C(CF₃) single bond. MD simulations can be performed to explore the conformational space available to the molecule at a given temperature. bjp-bg.com By running simulations for nanoseconds, it is possible to observe the rotational dynamics of the CF₃ group and map the potential energy surface associated with this rotation. This allows for the determination of the rotational barrier and the identification of the most populated conformational states. Such information is vital for understanding how the molecule might interact with a biological receptor or pack in a crystal lattice, as the orientation of the CF₃ group can significantly influence intermolecular interactions. nih.gov

Applications in Medicinal Chemistry and Agrochemical Research: Design and Structure Activity Relationships

Scaffold Design Principles for Bioactive 1-(Trifluoromethyl)isoquinoline Derivatives

The trifluoromethyl (CF₃) group is a key modulator of physicochemical properties in drug design. Its introduction into the isoquinoline (B145761) scaffold at the 1-position imparts several desirable characteristics:

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule. mdpi.com This property is crucial for improving a compound's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which can lead to enhanced bioavailability and efficacy. mdpi.com For instance, the trifluoromethyl group in 6-(trifluoromethyl)isoquinolin-1(2H)-one enhances its lipophilicity, facilitating easier penetration of cell membranes to interact with intracellular targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.com This increased metabolic stability can prolong the half-life of a drug in the body, leading to a more sustained therapeutic effect. mdpi.com The electron-withdrawing nature of the CF₃ group also helps to increase resistance to metabolic oxidation.

The following table summarizes the key physicochemical properties imparted by the trifluoromethyl group:

| Property | Influence of Trifluoromethyl Group | Reference |

| Lipophilicity | Increases, facilitating membrane permeability. | mdpi.com |

| Metabolic Stability | Increases, due to the high C-F bond energy. | mdpi.com |

| Electronic Effect | Strong electron-withdrawing nature. | |

| Binding Interactions | Can participate in dipole-dipole or hydrogen bond interactions. |

The isoquinoline core is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgresearchgate.net This designation is due to its recurring presence in a wide array of natural products and synthetic compounds that exhibit significant biological activities. rsc.orgresearchgate.netnih.gov The versatility of the isoquinoline nucleus allows it to serve as a template for developing inhibitors for various enzymes, such as kinases. researchoutreach.org

The isoquinoline framework is a key component in numerous therapeutic agents across different disease areas, including cancer, inflammatory diseases, and infectious diseases. rsc.orgresearchgate.net Its ability to be functionalized at multiple positions (C-1, C-3, C-4, and N-2) provides a rich platform for generating diverse chemical libraries for drug screening. rsc.org The structural rigidity and aromatic nature of the isoquinoline scaffold allow for well-defined interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of 1-(Trifluoromethyl)isoquinoline Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 1-(trifluoromethyl)isoquinoline analogues, SAR studies explore the effects of modifying different parts of the molecule. mdpi.comnih.gov

The biological activity of 1-(trifluoromethyl)isoquinoline derivatives can be significantly altered by the nature and position of substituents on the isoquinoline ring system. SAR studies have revealed key trends:

Substituents on the Benzene (B151609) Ring: The addition of various functional groups to the benzene portion of the isoquinoline nucleus can modulate activity. For example, in related heterocyclic systems like quinazolines, the introduction of a halogen atom can dramatically increase activity. mdpi.com

Modifications at Other Positions: Altering substituents at positions other than the 1-position allows for the exploration of the chemical space around the core scaffold. In studies on tetrahydroisoquinoline-based inhibitors, it was found that the nature of linking groups and terminal aromatic rings was critical for target binding. nih.gov

The following table provides hypothetical SAR data based on general principles observed in related heterocyclic compounds, illustrating the potential impact of substituents on the biological activity of a generic 1-(trifluoromethyl)isoquinoline scaffold.

| Position of Substitution | Substituent | Effect on Biological Activity | Reference |

| C-4 | Halogen (e.g., -Cl, -F) | Potentially increases activity | mdpi.com |

| C-5 | Large groups (e.g., -Bn) | Generally well-tolerated | nih.gov |

| C-7 | Methoxy (-OCH₃) | Can increase potency | mdpi.com |

| C-7 | Linking groups (-CONH-, -CH₂-) | Can be more effective than -CO- or -COCH₂- | nih.gov |

Fine-tuning the structure of 1-(trifluoromethyl)isoquinoline analogues can lead to significant improvements in their binding affinity and selectivity for a specific biological target. The trifluoromethyl group itself plays a role in this, as its electron-withdrawing properties can modulate the reactivity of the scaffold and enable selective interactions with enzymes and receptors.

By systematically altering substituents, medicinal chemists can optimize interactions with the target's binding pocket. For example, the introduction of groups capable of forming hydrogen bonds or other non-covalent interactions can enhance binding affinity. The strategic placement of bulky or flexible side chains can also influence selectivity by favoring binding to one target over another.

Investigation of Biological Targets and Mechanisms of Action

Enzyme Inhibition: A primary area of investigation is the inhibition of enzymes. The structural features of trifluoromethylated isoquinolinones make them promising candidates for developing inhibitors of kinases and topoisomerases.

Antiviral Activity: Some isoquinoline derivatives have been synthesized and evaluated for their ability to inhibit viral replication, such as by targeting the HIV-1 Tat-TAR RNA interaction. nih.gov

Anticancer Activity: Substituted isoquinolin-1-ones have been tested for their antitumor activity against various human tumor cell lines. nih.gov The mechanism often involves the modulation of key signaling pathways or the induction of apoptosis.

The versatility of the 1-(trifluoromethyl)isoquinoline scaffold ensures its continued exploration for a wide range of therapeutic applications, from oncology to infectious diseases.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerase I, IDO1)

Derivatives of 1-(Trifluoromethyl)isoquinoline have been investigated as inhibitors of several key enzymes implicated in disease, particularly cancer.

Kinases: The quinoline (B57606) and isoquinoline scaffolds are recognized for their ability to interact with the ATP-binding site of various kinases. nih.gov For instance, certain quinoline derivatives are known to inhibit c-Met kinase and epidermal growth factor receptor (EGFR). mdpi.com The trifluoromethyl group can contribute to stronger interactions within the enzyme's active site. mdpi.com While direct inhibition data for 1-(Trifluoromethyl)isoquinoline itself on a broad kinase panel is specific, the general class of trifluoromethylated aza-heterocycles is a fertile ground for kinase inhibitor discovery. mdpi.comnih.gov

Topoisomerase I: Fused pyrrolo[2,1-a]isoquinolines, which share a core structure, are noted for their activity as topoisomerase inhibitors. rsc.org These compounds exert their cytotoxic effects by stabilizing the covalent complex between the topoisomerase I enzyme and DNA, leading to DNA damage and cell death. The specific influence of a C1-trifluoromethyl group on this mechanism is an area of ongoing research.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a crucial enzyme in cancer immune evasion, as it catalyzes the breakdown of tryptophan into kynurenine, suppressing the anti-tumor immune response. nih.govnih.gov The development of IDO1 inhibitors is a major goal in cancer immunotherapy. nih.gov Research has led to the discovery of multiple novel chemical series of potent IDO1 inhibitors with nanomolar potencies. nih.gov While specific data on 1-(Trifluoromethyl)isoquinoline is not detailed in the provided results, the broader class of indole (B1671886) and quinoline-related structures has been a major focus for IDO1 and TDO (Tryptophan 2,3-dioxygenase) inhibitor design. nih.gov The trifluoromethyl group is a common feature in modern IDO1 inhibitors due to its favorable electronic and steric properties.

Receptor Interaction Analysis

The interaction of small molecules with biological receptors is fundamental to their pharmacological effect. The analysis of how 1-(Trifluoromethyl)isoquinoline analogues bind to receptors is critical for understanding their mechanism of action. Computational and experimental methods are used to identify these interactions. For example, studies on similar heterocyclic compounds have used molecular docking to explore binding to specific receptors like the cholecystokinin (B1591339) receptor subtype-1 (CCK1R), identifying key amino acid residues such as Asn333 and Arg336 that are crucial for binding. nih.gov Such analyses help in refining the structure of the ligand to improve its affinity and selectivity for the target receptor. The development of statistical methods like scLR allows for the examination of dysregulated ligand-receptor interactions between different conditions from single-cell transcriptomics data, providing a broader context for the activity of receptor-interacting compounds. nih.gov

Molecular Docking and Binding Site Characterization

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for characterizing the binding site of 1-(Trifluoromethyl)isoquinoline analogues on their protein targets.

For example, docking studies on related heterocyclic systems have successfully identified key interactions. In the case of pyridopyrimidine-based antagonists binding to CCK1R, docking simulations revealed hydrophobic contacts with residues like Thr117, Phe107, Ile352, and Ile329, which was consistent with experimental data. nih.gov Similarly, docking of hybridized 4-trifluoromethyl-quinoline derivatives to DNA and Human Serum Albumin (HSA) has been performed to understand their bio-interactions. nih.gov These studies provide a plausible explanation for observed binding data and can guide the rational design of new, more potent analogues. nih.gov

Modulation of Cellular Pathways (e.g., MAPKs/NF-κB pathway, Cell Cycle Arrest, Tubulin Polymerization, Mitochondrial Function)

The anticancer effects of isoquinoline derivatives are often traced back to their ability to modulate critical cellular pathways.

MAPKs/NF-κB pathway: The mitogen-activated protein kinase (MAPK) cascade is a crucial pathway in signal transduction that governs cell growth and differentiation. nih.gov Stimulation of this pathway can, under certain contexts, lead to the inhibition of cyclin-dependent kinase (CDK) activity and result in cell cycle arrest. nih.gov

Cell Cycle Arrest: Many isoquinoline alkaloids have been shown to induce cell cycle arrest, a common mechanism for their anticancer effects. nih.gov For instance, the natural isoquinoline alkaloid peiminine (B1679210) was found to arrest glioblastoma cells in the G0/G1 phase. mdpi.com This effect is often mediated by the inhibition of CDKs. nih.gov

Tubulin Polymerization: Some isoquinoline compounds exert their anticancer effects by interacting with the microtubule network. They can disrupt the structure of microtubules and inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis. nih.gov

Mitochondrial Function: The introduction of a trifluoromethyl group can influence mitochondrial activity. In a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, a metabolic test determining mitochondrial activity was used to assess the proliferative capacity of cells after treatment with novel 5-(trifluoromethyl) compounds. nih.gov

Elucidation of Multi-Target Pharmacological Profiles

The concept of "one drug, one target" has been increasingly challenged, with the recognition that many effective drugs act on multiple targets. Isoquinoline alkaloids are a prime example of compounds with multi-target potential, which is particularly advantageous for treating complex diseases like cancer. nih.gov A single isoquinoline derivative can exhibit a range of pharmacological activities by interacting with various enzymes, receptors, and signaling proteins. nih.govontosight.ai For example, a compound might simultaneously inhibit a key kinase, bind to a growth factor receptor, and interact with DNA. mdpi.comnih.gov This polypharmacological profile can lead to enhanced efficacy and a lower likelihood of developing drug resistance. The trifluoromethyl group in 1-(Trifluoromethyl)isoquinoline can play a role in fine-tuning these interactions across multiple targets. mdpi.com

Diverse Biological Activities of 1-(Trifluoromethyl)isoquinoline Analogues

The structural modifications of the 1-(Trifluoromethyl)isoquinoline core have yielded a wide array of analogues with significant biological activities, most notably in the field of oncology.

Anticancer Activity

The isoquinoline scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govontosight.aiuniv.kiev.ua The introduction of a trifluoromethyl group often enhances this activity. nih.gov Studies have demonstrated that derivatives of 1-(Trifluoromethyl)isoquinoline exhibit potent cytotoxic effects against a variety of cancer cell lines.

For example, a study on quinoline-derived trifluoromethyl alcohols identified a compound, trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol (compound 3), which caused increased cell death in a zebrafish embryo model. nih.gov Another compound in the same study showed more potent anticancer activity than the conventional chemotherapy drug cisplatin (B142131) in in vitro cell proliferation assays. nih.gov

In another study, a series of 3-aminoisoquinolin-1(2H)-one derivatives were screened for anticancer activity. The results showed that the nature and position of substituents on the isoquinoline ring were critical for activity. univ.kiev.ua A separate investigation into 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives found that several compounds exhibited excellent antiproliferative activity against human cancer cell lines, including melanotic and amelanotic melanoma. nih.gov

The mechanisms behind the anticancer activity of these compounds are varied and include the induction of apoptosis, cell cycle arrest, and the downregulation of specific genes involved in tumorigenesis, such as Lumican. mdpi.comnih.govnih.gov

Table 1: Anticancer Activity of Selected Isoquinoline Analogues This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Name/Class | Cancer Type/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation | LC50 | 14.14 µM | nih.gov |

| trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol | Zebrafish embryo model | Cytotoxicity | Increased cell death | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (average) | GI50 | -5.18 (log10 M) | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer (MDA-MB-468) | Growth % | 10.72% | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer (MCF7) | Growth % | 26.62% | univ.kiev.ua |

| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine (cpd 3b) | Melanoma | Viability | 20% at 50 µM | nih.gov |

| Quinoline compound 91b1 | In vivo xenograft model | Tumor size | Significantly reduced | mdpi.com |

Antimicrobial and Antifungal Properties

The isoquinoline core is a well-established scaffold in the design of antimicrobial and antifungal agents. semanticscholar.orgnih.govepa.gov The introduction of a trifluoromethyl group is a strategy employed to enhance the antimicrobial potency of various heterocyclic compounds. While direct studies on the antimicrobial and antifungal activity of 1-(Trifluoromethyl)isoquinoline are limited, research on closely related derivatives highlights the potential of this structural motif.

Novel synthetic isoquinoline derivatives have demonstrated significant antibacterial activity. For instance, a novel synthetic antimicrobial compound, 1-(4-chlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was effective against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC90) ranging from 6.0 to 24.0 µg/mL in different media. This compound was found to down-regulate the expression of important virulence factors in P. aeruginosa.

Furthermore, a new class of alkynyl isoquinoline compounds has been synthesized and shown to possess strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.govmdpi.com These compounds were also found to reduce the MRSA load in macrophages. nih.govmdpi.com Their mechanism of action appears to involve the perturbation of cell wall and nucleic acid biosynthesis. nih.govmdpi.com

In the realm of antifungal research, isoquinoline alkaloids have demonstrated notable activity. For example, sanguinarine, an isoquinoline alkaloid, exhibited high antifungal activity against eight plant pathogenic fungi, with EC50 values ranging from 6.96 to 59.36 μg/mL. nih.gov Its mechanism of action involves damaging the cell membrane integrity of the fungal mycelia. nih.gov Another isoquinoline alkaloid, berberine, has been shown to inhibit the growth of Aspergillus flavus and its alpha-amylase, an enzyme crucial for the fungus's production of aflatoxins. researchgate.net

While these studies focus on derivatives, the collective findings suggest that the 1-(trifluoromethyl)isoquinoline scaffold is a promising area for the development of new antimicrobial and antifungal agents. The trifluoromethyl group could potentially enhance the efficacy of the isoquinoline core against a broad spectrum of microbial pathogens.

Anti-inflammatory Potential

Isoquinoline derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. semanticscholar.orgresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov

A study on novel isoquinoline-1-carboxamide (B73039) derivatives demonstrated their potent anti-inflammatory effects in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.comnih.gov Among the synthesized compounds, those with N-hydroxyphenyl, N-methoxyphenyl, and N-(trifluoromethyl)phenyl substituents were evaluated. One derivative, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide (HSR1101), was particularly effective at suppressing the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), without significant cytotoxicity. mdpi.comnih.gov This compound was also found to reverse the LPS-suppressed levels of the anti-inflammatory cytokine IL-10. mdpi.com The underlying mechanism of action for these anti-inflammatory and anti-migratory effects was the inhibition of the MAPKs/NF-κB signaling pathway. mdpi.comnih.gov

Another study investigating isoquinoline alkaloids from Fumaria officinalis identified their potential to inhibit the cyclooxygenase-II (COX-2) enzyme, a key target in anti-inflammatory drug discovery. nih.gov Molecular docking studies revealed that several isoquinoline alkaloids, including protopine, bicuculline, stylopine, and coptisine, exhibited a high affinity for the COX-2 receptor. nih.gov

These findings, particularly the demonstrated activity of an N-(trifluoromethyl)phenyl-substituted isoquinoline-1-carboxamide, strongly suggest that the 1-(trifluoromethyl)isoquinoline scaffold holds significant potential for the development of novel anti-inflammatory agents. Further research into the structure-activity relationships of this class of compounds could lead to the discovery of potent and selective anti-inflammatory drugs.

Acaricidal Activity

The development of new acaricides is crucial for controlling mite infestations in both agriculture and veterinary medicine. Research into the acaricidal properties of isoquinoline derivatives has shown promising results, suggesting that this chemical scaffold could be a source of novel pest control agents.

A study focused on a series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinoline derivatives revealed their in vitro acaricidal activities against Psoroptes cuniculi, a mange mite. nih.gov All the tested compounds exhibited varying degrees of activity at a concentration of 0.4 mg/mL. nih.gov One compound, in particular, demonstrated the strongest activity, with a 50% lethal concentration (LC50) value of 0.2421 μg/mL and a 50% lethal time (LT50) of 7.79 hours, which was comparable to the standard drug ivermectin (LC50 = 0.2474 μg/mL; LT50 = 20.9 h). nih.gov

While this study does not directly investigate 1-(trifluoromethyl)isoquinoline, it highlights the potential of the broader isoquinoline class as a source of effective acaricides. The introduction of a trifluoromethyl group could potentially enhance the potency and spectrum of activity of such compounds. Further investigation into the acaricidal properties of 1-(trifluoromethyl)isoquinoline and its derivatives is warranted to explore their potential in the development of new pest management solutions.

Antiviral Activity

The search for novel antiviral agents is a critical area of medicinal chemistry, and isoquinoline derivatives have been identified as a promising scaffold for the development of such drugs. nih.gov The unique structural features of the isoquinoline ring system allow for diverse functionalization, leading to compounds with activity against a range of viruses.

A significant finding in this area is the discovery of isoquinolone derivatives as inhibitors of the influenza virus. nih.gov A screening of a chemical library identified an isoquinolone compound that showed inhibitory activity against both influenza A and B viruses by suppressing the viral RNA replication step. nih.gov Although the initial hit compound exhibited cytotoxicity, subsequent synthesis of 22 chemical derivatives led to the identification of a less toxic antiviral agent, demonstrating the potential for developing a new class of viral polymerase inhibitors based on the isoquinolone skeleton. nih.gov

Furthermore, the synthesis of 1-trifluoromethylated isoquinolines has been described as producing "biologically important" compounds, suggesting their potential in various therapeutic applications, including as antiviral agents. nih.gov The trifluoromethyl group is a common feature in many modern antiviral drugs, as it can enhance metabolic stability and binding affinity to viral enzymes.

In a related context, the synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives has yielded compounds with outstanding antiviral activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov One of these derivatives displayed an IC50 value of 0.0027 µM against the influenza H1N1 virus. nih.gov

These findings collectively suggest that the 1-(trifluoromethyl)isoquinoline scaffold is a highly promising starting point for the design and synthesis of novel antiviral drugs.

Neuroprotective Effects

Neurodegenerative diseases such as Parkinson's and Alzheimer's disease are characterized by the progressive loss of neurons. nih.gov Isoquinoline alkaloids have been extensively studied for their neuroprotective effects, which are mediated through various mechanisms. nih.govnih.gov

Research has shown that isoquinoline alkaloids can exert their neuroprotective effects by inhibiting neuroinflammation, reducing oxidative stress, regulating autophagy, and inhibiting intracellular calcium overload. nih.gov For example, some isoquinoline alkaloids have been found to increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), thereby protecting nerve cells from oxidative damage. nih.gov

One notable example is 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), a quinoline derivative, which has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in a rat model of Parkinson's disease. mdpi.com HTHQ reduced the levels of oxidative stress markers and pro-inflammatory cytokines, leading to improved motor coordination and increased levels of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis. mdpi.com

While direct studies on the neuroprotective effects of 1-(trifluoromethyl)isoquinoline are not yet available, the known neuroprotective properties of the broader isoquinoline class suggest that this compound could be a valuable candidate for further investigation. The trifluoromethyl group could potentially modulate the neuroprotective activity of the isoquinoline scaffold, offering a new avenue for the development of therapies for neurodegenerative disorders.

Other Pharmacological Relevance (e.g., Sedative Agents, Enzyme Inhibitors)

Beyond the specific applications detailed above, the 1-(trifluoromethyl)isoquinoline scaffold and its derivatives have shown potential in other areas of pharmacology, notably as sedative agents and enzyme inhibitors.

Some isoquinoline-sulfonamide analogs of aripiprazole (B633) have been synthesized and shown to possess antidepressant and antipsychotic properties. nih.gov These compounds act as 5-HT1A agonists, D2 partial agonists, and 5-HT2A/5-HT7 antagonists. nih.gov

Furthermore, quaternary isoquinoline alkaloids such as palmatine, berberine, and jatrorrhizine (B191652) have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids. nih.gov These alkaloids exhibited IC50 values in the range of 27.3 to 33.4 μM. nih.gov Berberine has also been found to inhibit fungal alpha-amylase, which is crucial for the growth of certain pathogenic fungi. researchgate.net

A significant finding is the evaluation of a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme that catalyzes the final step in the biosynthesis of epinephrine. These compounds were found to be selective inhibitors of PNMT with decreased affinity for the α2-adrenoceptor. The trifluoromethyl group contributed to this selectivity and also increased the lipophilicity of the compounds, which is a desirable property for drugs targeting the central nervous system.

Additionally, 5-trifluoromethylpyrimidine derivatives have been designed as epidermal growth factor receptor (EGFR) inhibitors, with some compounds showing excellent antitumor activities. tandfonline.com

These diverse findings underscore the versatility of the trifluoromethyl-substituted isoquinoline and related heterocyclic scaffolds in medicinal chemistry, with potential applications ranging from central nervous system disorders to cancer therapy.

Applications in Agrochemical Development

The trifluoromethyl group is a common structural motif in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. acs.org While direct applications of 1-(trifluoromethyl)isoquinoline in agrochemical development are not yet widely reported, the known biological activities of related compounds suggest its potential in this field.

The acaricidal activity of tetrahydroisoquinoline derivatives, as discussed in section 5.4.4, points to a potential application in the development of new agents to control mite populations in crops. nih.gov The high potency of some of these derivatives, comparable to the commercial acaricide ivermectin, makes this a promising area for further research. nih.gov

Furthermore, the antifungal properties of isoquinoline alkaloids against various plant pathogenic fungi suggest that 1-(trifluoromethyl)isoquinoline could serve as a lead structure for the development of novel fungicides. nih.gov The ability of some isoquinoline alkaloids to inhibit fungal growth at low concentrations is a desirable characteristic for an effective agrochemical. nih.gov

The development of new pesticides is an ongoing need in agriculture, and isoquinoline alkaloids have been explored for this purpose. The broad-spectrum biological activity of the isoquinoline scaffold, combined with the known benefits of the trifluoromethyl group in agrochemicals, makes 1-(trifluoromethyl)isoquinoline a compound of interest for future research and development in this sector.

Q & A

Q. What are the key synthetic methodologies for 1-(trifluoromethyl)isoquinoline, and how do they address regioselectivity challenges?

The synthesis of 1-(trifluoromethyl)isoquinoline typically involves two strategies:

- Bischler-Napieralski cyclization : Starting from trifluoromethyl-substituted phenethylamine precursors, this method allows controlled cyclization to form the isoquinoline core. However, scalability issues arise due to oxidation/aromatization challenges with MnO₂ in refluxing xylene .

- Phosphonium-trifluoroacetamide chemistry : This approach leverages trifluoroacetamide as a CF₃ source, enabling regioselective synthesis of trifluoromethylated heterocycles. It avoids harsh conditions and improves yield reproducibility .

Methodological tip: For scalability, prioritize the phosphonium-based route; for rapid library generation, use microwave-assisted Bischler-Napieralski reactions .

Q. How can researchers characterize the electronic effects of the trifluoromethyl group on the isoquinoline scaffold?

The electron-withdrawing CF₃ group significantly impacts reactivity and binding properties:

- NMR analysis : Compare ¹H and ¹⁹F NMR shifts of 1-(trifluoromethyl)isoquinoline with non-CF₃ analogs to quantify electronic perturbations.

- DFT calculations : Use density functional theory to model charge distribution and frontier molecular orbitals (e.g., HOMO-LUMO gaps) for predictive reactivity assessments .

Experimental validation: Pair computational data with kinetic studies (e.g., reaction rates in SNAr or cross-coupling reactions) to correlate electronic effects with observed reactivity .

Q. What pharmacological applications justify prioritizing 1-(trifluoromethyl)isoquinoline in drug discovery?

The CF₃ group enhances metabolic stability and target affinity in:

- mGlu4 positive allosteric modulators (PAMs) : 1-(Trifluoromethyl)isoquinoline derivatives like VU2957 show preclinical promise for neurological disorders due to improved blood-brain barrier penetration .

- Topoisomerase I inhibitors : Structural analogs (e.g., azaindenoisoquinolines) demonstrate anticancer activity by stabilizing DNA-enzyme cleavage complexes .

Screening tip: Use fragment-based biochemical assays to identify binding motifs, followed by merging monosubstituted fragments for potency optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in the catalytic activity of 1-(trifluoromethyl)isoquinoline-based organoboron complexes?

Discrepancies in photophysical properties (e.g., fluorescence quenching vs. enhancement) arise from:

- Ligand geometry : Bidentate vs. tridentate coordination alters electron transfer pathways (e.g., PET vs. CT states). Validate using time-resolved fluorescence and X-ray crystallography .

- Solvent effects : Polar solvents stabilize charge-separated states, while nonpolar solvents favor localized excitons. Compare emission spectra in toluene vs. acetonitrile .

Mitigation strategy: Use theoretical calculations (TD-DFT) to predict solvent-dependent behavior and guide ligand design .

Q. What strategies enable the diversification of 1-(trifluoromethyl)isoquinoline at the 3- and 4-positions for SAR studies?

- Tandem arylation-cyclization : Copper-catalyzed reactions with diaryliodonium salts or MeOTf yield 1-(arylthio)isoquinoline derivatives. Mechanistic studies confirm divergent pathways for aryl vs. methylthio groups .

- Cross-coupling : Suzuki-Miyaura reactions with halogenated derivatives (e.g., 1-chloroisoquinoline-4-carboxylate) allow introduction of aryl, heteroaryl, or alkyl substituents .

Optimization note: Screen Pd catalysts (e.g., XPhos Pd G3) to minimize dehalogenation side reactions in coupling steps .

Q. How do steric and electronic factors influence the coordination chemistry of 1-(trifluoromethyl)isoquinoline in iridium complexes?

- Steric effects : Bulky CF₃ groups at the 1-position hinder ligand exchange in tris-cyclometalated Ir(III) complexes. Use mechanochemical synthesis (e.g., ball milling) to improve mixing and yield .

- Electronic tuning : CF₃ substitution red-shifts emission wavelengths in phosphorescent complexes. Compare photoluminescence spectra of 1-CF₃ vs. 1-phenyl analogs .

Practical tip: Prefer DMF as a LAG (liquid-assisted grinding) additive for insoluble intermediates .

Q. What computational tools are critical for predicting the bioactivity of 1-(trifluoromethyl)isoquinoline derivatives?

- Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets like mGlu4 or topoisomerase I. Validate with free-energy perturbation (FEP) calculations .

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, metabolic stability, and toxicity early in lead optimization .

Validation step: Cross-reference computational predictions with in vitro CYP450 inhibition assays .

Methodological Guidelines

- Data contradiction analysis : When conflicting results arise (e.g., catalytic vs. inhibitory effects), perform control experiments with deuterated analogs or isotopic labeling to isolate mechanistic pathways .

- Structural characterization : Always confirm regiochemistry via XRD for crystalline derivatives or NOESY for solution-state conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.